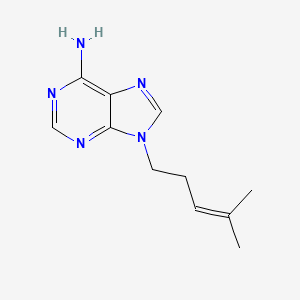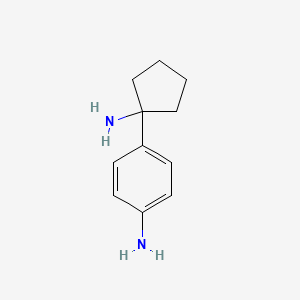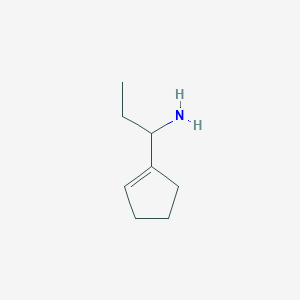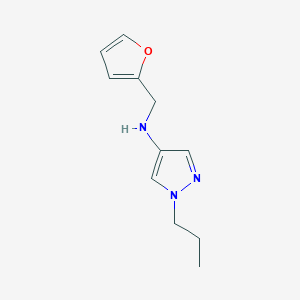
9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine : est un dérivé de la purine avec une structure unique qui comprend une chaîne latérale 4-méthylpent-3-én-1-yl
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine implique généralement l'alkylation d'un dérivé de la purine avec un agent alkylant approprié. Une méthode courante est la réaction de la 6-chloropurine avec le bromure de 4-méthylpent-3-én-1-yl en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant aprotique tel que le diméthylformamide à des températures élevées pour faciliter la réaction de substitution.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la chaîne latérale 4-méthylpent-3-én-1-yl, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent également se produire, en particulier au niveau de la double liaison dans la chaîne latérale, conduisant à des dérivés saturés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogénation utilisant du palladium sur carbone comme catalyseur est une méthode typique pour réduire la double liaison.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits:
Dérivés oxydés : Produits avec des groupes hydroxyle, carbonyle ou carboxyle sur la chaîne latérale.
Dérivés réduits : Dérivés de la chaîne latérale saturée.
Purines substituées : Divers dérivés de la purine fonctionnalisés en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : En chimie, la 9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouveaux composés.
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec les acides nucléiques et les protéines en fait un outil précieux pour étudier les processus cellulaires et les interactions moléculaires.
Médecine : En médecine, la 9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine est explorée pour ses applications thérapeutiques potentielles. Sa similitude structurale avec d'autres purines biologiquement actives suggère qu'elle pourrait avoir une activité contre certaines maladies, notamment le cancer et les infections virales.
Industrie : Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites de liaison de la purine, affectant l'activité des enzymes impliquées dans le métabolisme des acides nucléiques. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et influençant les réponses cellulaires.
Mécanisme D'action
The mechanism of action of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, affecting the activity of enzymes involved in nucleic acid metabolism. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires:
Adénine : Une purine naturelle avec une structure de base similaire mais sans la chaîne latérale 4-méthylpent-3-én-1-yl.
Guanine : Une autre purine naturelle avec une structure de base similaire mais des groupes fonctionnels différents.
6-Mercaptopurine : Un dérivé synthétique de la purine utilisé en chimiothérapie.
Unicité : L'unicité de la 9-(4-Méthylpent-3-én-1-yl)-9H-purin-6-amine réside dans sa chaîne latérale spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette chaîne latérale peut influencer la réactivité du composé, l'affinité de liaison et l'activité biologique globale, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
9-(4-methylpent-3-enyl)purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14) |
Clé InChI |
KIKYIJPWVFXSJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCN1C=NC2=C(N=CN=C21)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)
![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)
